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Drug Characteristics at a Glance

The table below summarizes the core characteristics of Ethacizine and Moracizine based on the information

obtained.

Feature Ethacizine Moracizine

INN/Generic Name Ethacizine (Ethacyzine) [1] Moracizine (Moricizine) [2]

Vaughan Williams
Class

Class Ic [3] [1] Class Ic [2]

Chemical
Structure

Phenothiazine derivative; R =

Diethylamine [4] [1]

Phenothiazine derivative; R =

Morpholine [4] [2]

Primary
Mechanism

Potent blockade of cardiac fast sodium

(Na+) channels [3]

Potent blockade of cardiac fast sodium

(Na+) channels [2]

| Key Receptor Interactions | - High affinity for Muscarinic (M1, M2) receptors (Ki ~0.70 µmol/l) [4]

Binds to alpha-adrenergic and histamine H1 receptors [4] | - Lower affinity for Muscarinic receptors
(Ki 3.1-22 µmol/l) [4]
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Binds to alpha-adrenergic and histamine H1 receptors [4] | | Clinical Status | Used in Russia and CIS

countries for severe/refractory arrhythmias [1] | Voluntarily withdrawn from the market in 2007
(commercial reasons) [2] |

Detailed Pharmacological Comparison

Mechanism of Action and Receptor Profiling

Both drugs are Class Ic antiarrhythmics, primarily working by inhibiting the fast sodium channels in cardiac

myocytes. This reduces the rate of depolarization (Phase 0) of the cardiac action potential, slowing electrical

conduction in the heart, which can suppress arrhythmias [3] [2]. A key pharmacological difference lies in

their interaction with other receptor systems.

An experiment investigating receptor interactions revealed significantly different affinities [4]:

Muscarinic Cholinergic Receptors: Ethacizine demonstrated substantially higher affinity for both
M1 and M2 receptor subtypes compared to Moracizine. The inhibition constant (Ki) for Ethacizine was

about 4 to 30 times lower than for Moracizine, indicating much stronger binding [4].
Other Receptors: Both drugs bound to alpha1-, alpha2-adrenergic, and histamine H1-receptors with

similar, moderate affinity (in the range of 7-50 µmol/l). Neither drug showed affinity for beta-
adrenergic receptors in concentrations up to 100 µmol/l [4].

This differential receptor profile, particularly the potent M-cholinolytic (antimuscarinic) property of

Ethacizine, is cited as a potential reason for its wider spectrum of clinical effects compared to Moracizine

[4].

The following diagram illustrates the core molecular interactions and cardiac effects of these drugs.
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Experimental Data and Methodologies

The search results provide insights into key experimental approaches used to characterize these drugs.

1. Receptor Binding Assays

Objective: To quantify the affinity of Ethacizine and Moracizine for various membrane receptors [4].
Methodology: Used radioligand binding studies on tissue membrane preparations. For example:

Muscarinic M2 Receptors: [³H]-Quinuclidinyl Benzilate ([³H]-QNB) was used as a radioligand
in membranes from rabbit atria and ventricles.

Muscarinic M1 Receptors: [³H]-Pirenzepine ([³H]-PZ) was used in membranes from rabbit
brain cortex.
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Key Measurement: The inhibition constant (Ki), which represents the concentration of a drug

required to occupy 50% of the receptors. A lower Ki indicates higher affinity [4].

2. Clinical Antiarrhythmic Efficacy Trials

Objective: To compare the effectiveness of Moracizine against other antiarrhythmic agents [5].

Methodology: Placebo-controlled, double-blind, crossover clinical trials.
One Study: Compared Moracizine (≈816 mg/day) to propranolol (120 mg/day) in 18 patients

with frequent ventricular premature complexes (VPCs). Efficacy was measured by the
percentage reduction in VPC frequency on 24-hour Holter monitoring [5].

Another Study: Compared Moracizine (800 mg/day) to disopyramide (600 mg/day) in 27
patients with similar entry criteria [5].

Implications for Research and Development

The comparative pharmacology of Ethacizine and Moracizine offers valuable insights:

Ethacizine's Potent Antimuscarinic Effects: Its high affinity for muscarinic receptors may contribute
to a broader antiarrhythmic profile but also a different side effect potential compared to other Class Ic

drugs. This could be a relevant consideration for drug design or repurposing.
Clinical Safety of Class Ic Agents: Moracizine was part of the Cardiac Arrhythmia Suppression Trial

(CAST), which showed that some Class Ic antiarrhythmics could increase mortality in patients with
structural heart disease [2]. This historic finding underscores the critical importance of patient

selection and safety evaluation beyond arrhythmia suppression.
Novel Research Directions: Recent research has identified that Moracizine can lengthen the period

of circadian cellular oscillators, an effect not seen with other Class Ic drugs like flecainide [6]. This
suggests potential "off-target" effects that may be independent of sodium channel blockade and could

open new research avenues.

Navigating Information Gaps

Please be aware that the pharmacological and clinical data for both compounds, particularly Ethacizine, is

not recent. The most current information identified involves novel, non-cardiac research into Moracizine [6].

For a complete and contemporary understanding, especially regarding Ethacizine's current use and status,

you may need to consult specialized pharmacological databases or regional drug formularies from countries

where it is approved.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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